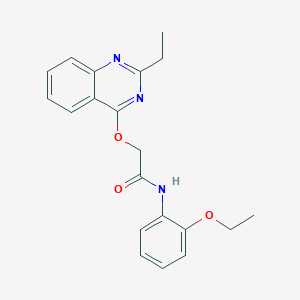

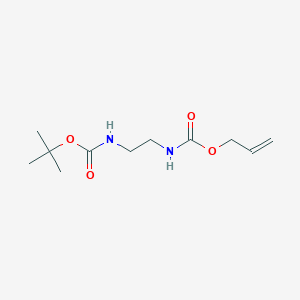

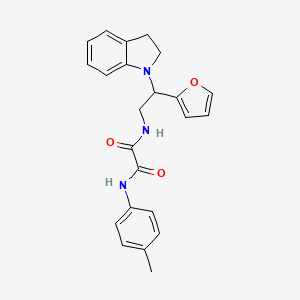

1,1'-(((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(3,1-phenylene))diethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,3,5-Triazines are a class of compounds well known for a long time, and still continue the object of considerable interest, mainly due to their applications in different fields, including the production of herbicides and polymer photostabilisers . Some 1,3,5-triazines display important biological properties .

Synthesis Analysis

Several specific synthetic protocols were developed for the preparation from cyanuric chloride of a range of symmetric and non-symmetric di- and tri-substituted 1,3,5-triazines containing alkyl, aromatic, hindered, chiral and achiral hydroxyalkyl, ester and imidazole groups via sequential nucleophilic substitution of the C-Cl bond by C-O, C-N and C-S bonds .Molecular Structure Analysis

The complete range of 2,4,6-trisubstituted-1,3,5-triazines were obtained from cyanuric chloride by sequential substitution of the chloride atom using oxygen, nitrogen and sulfur centered nucleophiles .Chemical Reactions Analysis

The synthesized compounds have been evaluated for their antimicrobial activity against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria and C. albicans representing fungi .Aplicaciones Científicas De Investigación

Antimicrobial Activity

1,3,5-triazine derivatives, including the one , have been investigated for their antimicrobial activity . These compounds exhibit antimicrobial properties, making them potential candidates for the treatment of bacterial infections . Some of these compounds have shown promising activity against Staphylococcus aureus and Escherichia coli .

Anti-cancer Activity

The s-triazine core is a useful scaffold for the discovery of novel anticancer drugs . To date, three s-triazine derivatives, including altretamine, gedatolisib, and enasidenib, have already been approved for refractory ovarian cancer, metastatic breast cancer, and leukemia therapy, respectively .

Antiviral Activity

1,3,5-triazine derivatives have also been investigated for their antiviral activities . These compounds could potentially be used in the development of new antiviral drugs .

Inhibitors of CYP1A1 Activity

Some 1,2,4-triazine derivatives have been synthesized and evaluated as potent inhibitors targeting CYP1A1 activity . This suggests that similar derivatives, including the one , could potentially be used for this purpose.

Chiral Stationary Phases

1,3,5-triazine derivatives can be used as chiral stationary phases . For example, they can be used as chiral solvating agents for the determination of enantiomeric excess by NMR spectroscopy .

Preparation of Luminescent, Optical Switches

1,3,5-triazine compounds can be used for the preparation of luminescent, optical switches . This makes them useful in the field of optoelectronics .

Metal Complexes, Liquid Crystals, Calixarenes, Dendrimers, Polymers

1,3,5-triazine derivatives can be used in the preparation of metal complexes, liquid crystals, calixarenes, dendrimers, and polymers . This wide range of applications makes these compounds extremely versatile .

Optical Brighteners for Household Washing Powders

1,3,5-triazine derivatives can also be used as optical brighteners for household washing powders . This application takes advantage of the luminescent properties of these compounds .

Mecanismo De Acción

Target of Action

Similar compounds have been used as antioxidants and light stabilizers , suggesting that this compound may interact with reactive oxygen species or other light-sensitive targets.

Mode of Action

It’s known that similar compounds function as antioxidants by attaching the nitroxyl radical with the surface atoms . This suggests that 1,1’-(((6-Morpholino-1,3,5-triazine-2,4-diyl)bis(azanediyl))bis(3,1-phenylene))diethanone may also interact with radicals to prevent oxidative damage.

Pharmacokinetics

Similar compounds are known to have good thermal stability , which may impact their bioavailability and distribution within the body.

Result of Action

As an antioxidant and light stabilizer, it likely helps to prevent cellular damage caused by oxidative stress and light exposure .

Propiedades

IUPAC Name |

1-[3-[[4-(3-acetylanilino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]amino]phenyl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24N6O3/c1-15(30)17-5-3-7-19(13-17)24-21-26-22(25-20-8-4-6-18(14-20)16(2)31)28-23(27-21)29-9-11-32-12-10-29/h3-8,13-14H,9-12H2,1-2H3,(H2,24,25,26,27,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JQYPTYUDXPGKFO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=CC=C1)NC2=NC(=NC(=N2)N3CCOCC3)NC4=CC=CC(=C4)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24N6O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 5-((1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)methyl)furan-2-carboxylate](/img/structure/B2484437.png)

![N-[(furan-2-yl)methyl]-3-[5-({[(2-methylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide](/img/structure/B2484439.png)

![2-[(2-Fluoro-4-nitrophenoxy)methyl]furan](/img/structure/B2484447.png)

![3-Bromo-5-[3-(2,3-dihydro-1-benzofuran-5-yl)pyrrolidine-1-carbonyl]pyridine](/img/structure/B2484454.png)